2-azido-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-azido-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLSSSHFFVOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(4-Bromophenyl)Acetamide
The synthesis begins with the formation of N-(4-bromophenyl)acetamide, a critical intermediate.
- Reagents : 4-Bromoaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), anhydrous dichloromethane.
- Conditions :
- Temperature: 0–5°C (ice-water bath)
- Duration: 1 hour under vigorous stirring
- Workup: Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | >98% |
| Melting Point | 148–150°C |
This step avoids side reactions such as over-acylation by maintaining strict temperature control.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) outperform ethereal or hydrocarbon solvents due to improved azide solubility:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 75 | 6 |
| DMSO | 72 | 7 |
| THF | 58 | 10 |
| Toluene | 42 | 12 |
Catalytic Enhancements
Copper(I) iodide (5 mol%) accelerates the substitution reaction, reducing time to 3 hours with 80% yield. However, this introduces purification challenges due to copper residues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
- Peaks at 2105 cm⁻¹ (azide stretch) and 1650 cm⁻¹ (amide C=O) confirm functional group incorporation.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) achieves 78% yield, reducing reaction time by 75% compared to conventional methods. This approach minimizes thermal degradation of azides.
One-Pot Strategies
Combining acylation and azidation in a single pot using phase-transfer catalysts (e.g., tetrabutylammonium bromide) yields 68% product but requires precise stoichiometric control.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Bromoaniline | 120 |
| Chloroacetyl Chloride | 90 |
| Sodium Azide | 200 |
Batch-scale production (10 kg) reduces per-unit costs by 40% through solvent recycling.
Comparative Analysis with Structural Analogues
| Compound | Azidation Yield (%) | Thermal Stability (°C) |
|---|---|---|
| This compound | 75 | 180 |
| 2-Azido-N-phenylacetamide | 82 | 170 |
| N-(4-Bromophenyl)acetamide | N/A | 200 |
The bromophenyl group slightly reduces azidation efficiency but enhances thermal stability.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group is highly reactive in cycloaddition reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) catalysts, alkyne substrates, and appropriate solvents (e.g., water or organic solvents) are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.
Major Products Formed
Triazoles: Formed through CuAAC reactions.
Substituted Amides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Azido-N-(4-bromophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Click Chemistry: Serves as a key reagent in click chemistry for the rapid and efficient synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-azido-N-(4-bromophenyl)acetamide largely depends on its chemical transformations. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The bromophenyl group can also participate in various interactions, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Lacks the azide group, making it less versatile in click chemistry.
2-Azido-N-phenylacetamide: Similar structure but without the bromine atom, which can affect its reactivity and applications.
Uniqueness
2-Azido-N-(4-bromophenyl)acetamide is unique due to the presence of both azide and bromophenyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and materials.
Q & A
Q. What are the recommended synthetic routes for 2-azido-N-(4-bromophenyl)acetamide, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base, as demonstrated in analogous acetamide syntheses . Optimization involves controlling reaction temperature (e.g., 273 K to minimize side reactions) and stoichiometric ratios of arylacetic acid derivatives and amines. Post-synthesis purification typically includes extraction with dichloromethane, washing with NaHCO₃, and recrystallization from methylene chloride .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Spectroscopy : Use NMR (¹H/¹³C) to confirm the azide (-N₃) and acetamide (-CONH-) functional groups. The azide group exhibits a distinct IR absorption near ~2100 cm⁻¹.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) or OLEX2 (for structure solution) is critical for determining molecular conformation and intermolecular interactions. For example, dihedral angles between aromatic rings in similar bromophenyl acetamides range from 40° to 86°, influencing packing stability .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles, torsion angles) be resolved during structure refinement?
- Use SHELXL ’s restraints and constraints to refine problematic parameters, especially for flexible azide groups. Validate geometric parameters against databases like the Cambridge Structural Database (CSD) .
- Apply structure validation tools (e.g., PLATON, PARST) to check for outliers in bond lengths/angles. For example, C-Br bond lengths should align with literature values (1.89–1.93 Å) .
Q. What safety protocols are critical when handling azide-containing compounds like this compound?
- Preventive Measures : Store at 0–6°C in airtight containers to avoid moisture or heat exposure, which may trigger decomposition or explosion . Use spark-free tools and anti-static equipment.
- Emergency Response : In case of skin contact, wash immediately with soap and water (P302+P352). For inhalation, move to fresh air and seek medical attention (P304+P340) .
Q. How do substituents (e.g., azide vs. bromine) influence the compound’s reactivity and intermolecular interactions?
- Reactivity : The electron-withdrawing bromine group stabilizes the aromatic ring, while the azide group participates in click chemistry (e.g., Huisgen cycloaddition) for functionalization .
- Intermolecular Interactions : Bromine atoms engage in halogen bonding (C–Br⋯O/N), and azides form hydrogen bonds (N–H⋯O) or π-stacking, as seen in polymorphs of N-(4-bromophenyl)acetamide derivatives .
Q. What computational methods complement experimental data for predicting stability and reactivity?
- DFT Calculations : Use Gaussian or ORCA to model transition states during azide decomposition or ligand coordination.
- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess thermal stability, particularly for explosive azides .
Methodological Tables
| Parameter | Typical Values | References |
|---|---|---|
| C–Br Bond Length | 1.89–1.93 Å | |
| Azide IR Absorption | ~2100 cm⁻¹ | |
| Melting Point Range | 423–425 K (analogous compounds) | |
| Recommended Storage | 0–6°C, inert atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
